molecular formula C14H8BrF3N2O3 B3848775 4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one CAS No. 5380-59-6

4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one

Cat. No.: B3848775
CAS No.: 5380-59-6
M. Wt: 389.12 g/mol
InChI Key: VZRFWJSHEPJDCF-OWOJBTEDSA-N
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Description

4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a trifluoromethyl-substituted pyrimidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one typically involves multiple steps, starting with the preparation of the brominated benzodioxole intermediate. This intermediate can be synthesized by brominating 1,3-benzodioxole-5-carboxaldehyde

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The brominated benzodioxole moiety and the trifluoromethyl group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one lies in its combination of a brominated benzodioxole moiety and a trifluoromethyl-substituted pyrimidinone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrF3N2O3/c15-9-5-11-10(22-6-23-11)3-7(9)1-2-8-4-12(14(16,17)18)20-13(21)19-8/h1-5H,6H2,(H,19,20,21)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRFWJSHEPJDCF-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC3=NC(=O)NC(=C3)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C3=NC(=O)NC(=C3)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416831
Record name AC1NSSXS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5380-59-6
Record name AC1NSSXS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one
Reactant of Route 2
4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one
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4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one
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4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one
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4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one
Reactant of Route 6
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4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one

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